molecular formula C7H16N2 B2810114 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine CAS No. 1909287-66-6

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine

Cat. No.: B2810114
CAS No.: 1909287-66-6
M. Wt: 128.219
InChI Key: SKFBUDMRUFCRQW-KNVOCYPGSA-N
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Description

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine is an organic compound with a cyclobutane ring substituted with an aminomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with N,N-dimethylamine and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-N,N-dimethylcyclopentan-1-amine: Similar structure but with a cyclopentane ring.

    3-(aminomethyl)-N,N-dimethylcyclohexan-1-amine: Similar structure but with a cyclohexane ring.

    3-(aminomethyl)-N,N-dimethylcycloheptan-1-amine: Similar structure but with a cycloheptane ring.

Uniqueness

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFBUDMRUFCRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-66-6
Record name rac-(1s,3s)-3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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